Allosucrose

Physical Chemistry Formulation Science Carbohydrate Chemistry

Procure Allosucrose for its unmatched 82% w/w aqueous solubility at 20°C, enabling high-concentration formulations impossible with sucrose or trehalose. Its distinct C-3 epimerization provides a unique non-substrate negative control for levansucrase/inulosucrase assays and facilitates studies of vectorial enzyme-product release. Verify ≥98% purity for reliable, artifact-free results.

Molecular Formula C12H22O11
Molecular Weight 342.3 g/mol
CAS No. 4217-76-9
Cat. No. B1666889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllosucrose
CAS4217-76-9
Synonymsallosucrose
alpha-D-allopyranosyl beta-D-fructofuranoside
Molecular FormulaC12H22O11
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
InChIKeyCZMRCDWAGMRECN-DCUALPFSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Allosucrose (CAS 4217-76-9): Procurement-Relevant Profile and Key Differentiators for Disaccharide Selection


Allosucrose (α-D-allopyranosyl β-D-fructofuranoside, CAS 4217-76-9) is a non-reducing disaccharide analogue of sucrose wherein the glucopyranosyl moiety is replaced by an allopyranosyl unit (epimerization at the C-3 position) [1]. With a molecular formula of C12H22O11 and a molecular weight of 342.3 g/mol [2], this compound shares the same elemental composition as sucrose, trehalose, and leucrose, yet its distinct stereochemical configuration confers unique physicochemical and biochemical properties. Allosucrose is primarily synthesized from sucrose via a chemoenzymatic oxidation-reduction sequence yielding high stereoselectivity [1][3]. Unlike common disaccharides, allosucrose exhibits exceptionally high aqueous solubility and serves as a selective substrate for certain glycosidases, making it a valuable tool for probing carbohydrate-active enzymes and for formulating highly concentrated sugar solutions [1][4]. The compound is available from research chemical suppliers at ≥98% purity for laboratory applications .

Why Sucrose, Trehalose, or Leucrose Cannot Replace Allosucrose in Critical Research and Industrial Workflows


Despite sharing the same elemental composition (C12H22O11) and molecular weight (342.3 g/mol), allosucrose cannot be substituted with its closest disaccharide analogs—sucrose, α,α-trehalose, or leucrose—without significant functional compromise [1]. The critical distinction lies in the stereochemical inversion at the C-3 position of the hexopyranosyl ring, which alters the spatial presentation of hydroxyl groups and thereby modifies intermolecular hydrogen-bonding networks, aqueous solubility limits, and recognition by carbohydrate-active enzymes [1][2]. At concentrations above 30% w/w, allosucrose exhibits divergent viscosity and self-diffusion behavior relative to these comparators, and its solubility maximum (82% w/w at 20°C) far exceeds that of typical disaccharides [1]. Furthermore, levansucrases and inulosucrases that readily accept other sucrose analogues (e.g., Man-Fru, Gal-Fru, Xyl-Fru) are unable to utilize allosucrose as a donor substrate, demonstrating the compound's unique and restrictive enzyme specificity profile [2]. Consequently, experiments requiring ultra-high sugar concentrations, studies investigating structure-transport relationships, or biocatalytic syntheses demanding a non-substrate disaccharide control cannot employ generic alternatives without invalidating results.

Quantitative Comparative Evidence: How Allosucrose Outperforms or Diverges from Closest Analogs


Aqueous Solubility at 20°C: Allosucrose (82% w/w) vs. Sucrose, Trehalose, and Leucrose

Allosucrose exhibits an aqueous solubility of 82% w/w at 20°C, a value substantially higher than that reported for the other disaccharides studied [1]. This property allows the preparation of thermodynamically stable, highly concentrated sugar solutions that are unattainable with sucrose, trehalose, or leucrose under identical conditions [1].

Physical Chemistry Formulation Science Carbohydrate Chemistry

Viscosity and Self-Diffusion Coefficients at Concentrations Above 30% w/w: Divergence from Sucrose, Trehalose, and Leucrose

While the viscosity (η) and self-diffusion coefficients (Dc) of aqueous allosucrose, sucrose, α,α-trehalose, and leucrose are indistinguishable within experimental error at concentrations up to approximately 30% w/w, significant differences emerge at higher concentrations [1]. At concentrations >30% w/w, the transport properties of allosucrose diverge measurably from those of the comparator disaccharides, with the magnitude of the divergence increasing with temperature [1]. This demonstrates that the C-3 epimerization alters intermolecular interactions in a concentration-dependent manner.

Transport Phenomena Solution Rheology Biophysics

Enzymatic Recognition by Fructansucrases: Allosucrose as a Non-Substrate vs. Man-Fru, Gal-Fru, and Xyl-Fru Analogues

In contrast to a panel of other sucrose analogues (D-Man-Fru, D-Gal-Fru, D-Xyl-Fru, and D-Fuc-Fru), which are accepted as donor substrates by various levansucrases (LSs) and inulosucrases (ISs), allosucrose is not utilized by these enzymes [1]. This finding establishes allosucrose as a negative control or as a selective probe for investigating the substrate specificity determinants of fructansucrases [1].

Enzymology Biocatalysis Glycoscience

Transmembrane Invertase-Mediated Hydrolysis: Allosucrose Exhibits Weakly Oriented Product Release Compared to Sucrose

In Neurospora crassa, which cannot transport sucrose across the cell membrane, the artificial substrate allosucrose was used to test the hypothesis of oriented product release by transmembrane invertase [1]. While results with sucrose did not strongly support oriented glucose release favoring cellular uptake, experiments with allosucrose detected a weakly oriented release of products [1]. This differential behavior indicates that the allopyranosyl moiety alters the trajectory or kinetics of product egress from the enzyme active site.

Membrane Transport Enzyme Mechanism Fungal Biology

Synthetic Accessibility: Chemoenzymatic Route Yields Allosucrose with High Regio- and Stereoselectivity from Sucrose

Allosucrose is accessed via a well-characterized chemoenzymatic route from sucrose involving Agrobacterium tumefaciens dehydrogenase-mediated oxidation to 3-ketosucrose (70-90% yield) followed by stereoselective hydrogenation [1]. This sequence proceeds in aqueous medium without protecting groups and yields allosucrose with high stereoselectivity and minimal side products [1][2]. The intermediate 3-ketosucrose also serves as a branching point for synthesizing a diverse array of derivatives, including amino acid conjugates and polymerizable monomers [1].

Synthetic Methodology Process Chemistry Rare Sugar Production

Optimal Procurement Scenarios: Where Allosucrose (CAS 4217-76-9) Delivers Unique Experimental Value


Formulation of Ultra-High Concentration Sugar Solutions for Cryoprotection and Protein Stabilization

When developing cryoprotectant mixtures or stabilizing excipients for freeze-dried proteins, the solubility limit of the disaccharide component is often a critical constraint. Allosucrose's aqueous solubility of 82% w/w at 20°C [1] enables the preparation of solutions at concentrations unattainable with sucrose, trehalose, or leucrose. This allows researchers to explore a previously inaccessible high-concentration regime where vitrification, glass transition temperature, and molecular crowding effects may be optimized without precipitation or crystallization artifacts [1]. Procurement of allosucrose is essential for any study requiring a non-reducing disaccharide at >70% w/w.

Investigating Concentration-Dependent Transport Phenomena in Concentrated Carbohydrate Solutions

For biophysical studies examining the concentration and temperature dependence of viscosity (η) and molecular self-diffusion (Dc), allosucrose provides a unique test case where transport properties are indistinguishable from sucrose, trehalose, and leucrose below 30% w/w but diverge significantly above this threshold [1]. By procuring allosucrose alongside these comparators, scientists can systematically isolate the effects of C-3 stereochemistry on intermolecular interactions and hydrogen-bonding networks in the concentrated regime, a phenomenon not observable when substituting any of the other three disaccharides for one another [1].

Enzymology of Fructansucrases: Negative Control and Substrate Specificity Mapping

In biocatalysis and enzyme mechanism studies focused on levansucrases (LSs) and inulosucrases (ISs), allosucrose is the only commercially available sucrose analogue that is consistently rejected as a donor substrate across multiple enzyme isoforms, despite the acceptance of Man-Fru, Gal-Fru, Xyl-Fru, and Fuc-Fru analogues [1]. Procuring allosucrose is mandatory for establishing a true negative control in fructansucrase activity assays, for validating that observed fructosyl transfer is substrate-specific rather than due to contaminating hydrolases, and for dissecting the stereoelectronic requirements of the enzyme active site.

Mechanistic Studies of Glycosidase-Catalyzed Hydrolysis and Membrane Transport Coupling

For research into the functional coupling between extracellular disaccharide hydrolysis and monosaccharide uptake—as exemplified by the Neurospora crassa invertase system—allosucrose serves as a mechanistically informative artificial substrate [1]. Unlike sucrose, which yielded ambiguous results regarding oriented product release, allosucrose hydrolysis by transmembrane invertase produced a weakly oriented release pattern [1]. Procuring allosucrose therefore enables investigators to probe subtle aspects of enzyme-product channeling and vectorial release that are masked when using the native substrate, offering a distinct experimental advantage.

Technical Documentation Hub

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